Ethyl 7-hydroxycoumarin-4-carboxylate

Description

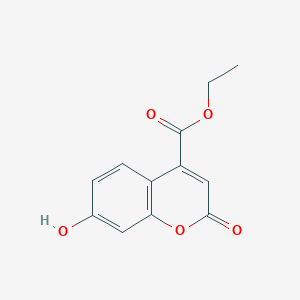

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-hydroxy-2-oxochromene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMUERBNQDOIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420669 | |

| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-45-3 | |

| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1084-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-hydroxycoumarin-4-carboxylate, also known as Ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate, is a key heterocyclic compound belonging to the coumarin family. Coumarin derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties. The 7-hydroxy substitution and the 4-carboxylate ester group make this molecule a versatile scaffold for the synthesis of more complex pharmaceutical agents and a valuable fluorescent probe. This guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Primary Synthetic Pathways

The synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate is predominantly achieved through two well-established named reactions: the Pechmann Condensation and the Knoevenagel Condensation. Both methods offer viable routes, with the choice often depending on the availability of starting materials and desired reaction conditions.

-

Pechmann Condensation: An acid-catalyzed reaction between a phenol and a β-ketoester. For this specific synthesis, resorcinol is reacted with diethyl oxaloacetate.[1][2]

-

Knoevenagel Condensation: A base-catalyzed reaction between an o-hydroxybenzaldehyde and an active methylene compound. This route utilizes 2,4-dihydroxybenzaldehyde and diethyl malonate.[3]

The following sections provide detailed methodologies for each of these core synthetic strategies.

Method 1: Pechmann Condensation

The Pechmann condensation is a classic and widely used method for synthesizing coumarins. It involves the acid-catalyzed condensation of a phenol with a β-ketoester, followed by cyclization and dehydration.[1][2] To obtain the desired ethyl carboxylate group at the C-4 position, diethyl oxaloacetate serves as the β-ketoester component.

Logical Workflow: Pechmann Condensation

Caption: Pechmann condensation pathway for Ethyl 7-hydroxycoumarin-4-carboxylate.

Experimental Protocol

-

Materials:

-

Resorcinol

-

Diethyl oxaloacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Deionized Water

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

-

To the chilled sulfuric acid, add resorcinol in portions, ensuring the temperature is maintained below 10 °C.

-

Once the resorcinol is dissolved, add diethyl oxaloacetate dropwise to the solution while maintaining the low temperature and stirring. The addition is exothermic.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

-

Continue stirring at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

A precipitate of the crude product will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

Purify the crude product by recrystallization from ethanol to yield the pure Ethyl 7-hydroxycoumarin-4-carboxylate.

-

Method 2: Knoevenagel Condensation

The Knoevenagel condensation provides an alternative and often milder route to coumarin synthesis. It involves a base-catalyzed reaction between an aldehyde or ketone and a compound with an active methylene group.[5] For this synthesis, 2,4-dihydroxybenzaldehyde is condensed with diethyl malonate, typically using a weak base like piperidine as a catalyst.

Logical Workflow: Knoevenagel Condensation

Caption: Knoevenagel condensation pathway for Ethyl 7-hydroxycoumarin-4-carboxylate.

Experimental Protocol

-

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Diethyl malonate

-

Piperidine

-

Absolute Ethanol

-

-

Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, add diethyl malonate.

-

Add a catalytic amount of piperidine (a few drops) to the mixture.

-

Heat the reaction mixture to reflux and maintain it for 3-4 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution upon cooling.

-

Collect the crystalline product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

-

If necessary, the product can be further purified by recrystallization from ethanol.

-

Quantitative Data and Characterization

The identity and purity of the synthesized Ethyl 7-hydroxycoumarin-4-carboxylate should be confirmed through physical and spectroscopic analysis.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | Ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate | [6] |

| CAS Number | 1084-45-3 | [7] |

| Molecular Formula | C₁₂H₁₀O₅ | [7] |

| Molecular Weight | 234.20 g/mol | [7] |

| Appearance | Solid | [6] |

| Melting Point | 149-151 °C | [7] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for unambiguous structure elucidation. Below are typical characterization data.

| Analysis | Data |

| ¹H NMR | Expected signals include those for the ethyl ester group (a triplet and a quartet), aromatic protons on the coumarin ring system, a singlet for the C3-proton, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Expected signals include those for the carbonyl carbons (lactone and ester), quaternary carbons, and methine carbons of the aromatic rings, as well as the carbons of the ethyl group. A signal around 161 ppm is characteristic of the lactone carbonyl carbon (C-2).[8] |

| IR (KBr, cm⁻¹) | A broad band for the hydroxyl (-OH) group (approx. 3400-3200 cm⁻¹), a sharp, strong band for the lactone carbonyl (C=O) group (approx. 1720-1740 cm⁻¹), a band for the ester carbonyl (C=O) group, and bands for aromatic C=C stretching (approx. 1620-1500 cm⁻¹).[9][10][11] |

| Mass Spec (MS) | The molecular ion peak [M]+ corresponding to the molecular weight of 234.20. |

Conclusion

Both the Pechmann and Knoevenagel condensation reactions represent effective and reliable methods for the synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate. The Pechmann condensation utilizes harsh acidic conditions but starts from the simple and readily available resorcinol. In contrast, the Knoevenagel condensation proceeds under milder, base-catalyzed conditions but requires the more functionalized 2,4-dihydroxybenzaldehyde. The choice of synthetic route can be tailored based on laboratory capabilities, reagent availability, and scale. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis and application of this important coumarin derivative.

References

- 1. 3-[2-(DIETHYLAMINO)ETHYL]-7-HYDROXY-4-METHYLCOUMARIN HYDROCHLORIDE(15776-59-7) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. scite.ai [scite.ai]

- 6. rsc.org [rsc.org]

- 7. 1084-45-3|Ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate|BLD Pharm [bldpharm.com]

- 8. aseestant.ceon.rs [aseestant.ceon.rs]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. reddit.com [reddit.com]

An In-depth Technical Guide to the Synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate, a valuable coumarin derivative. The core of this synthesis is the Pechmann condensation, a classic and widely used method for the preparation of coumarins. This document details the reaction mechanism, provides experimental protocols for a closely related analogue, presents quantitative data from various studies, and includes visualizations of the key chemical transformations.

Introduction to Coumarin Synthesis

Coumarins are a class of benzopyrone compounds that are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The 7-hydroxycoumarin scaffold, in particular, is a key structural motif in many biologically active molecules. The synthesis of these compounds is a cornerstone of medicinal chemistry research. The Pechmann condensation, discovered by Hans von Pechmann, is a straightforward and efficient method for synthesizing coumarins from a phenol and a β-ketoester or a malic acid derivative under acidic conditions.[1]

The Pechmann Condensation: A Mechanistic Overview

The Pechmann condensation is an acid-catalyzed reaction that proceeds through a series of well-defined steps to form the coumarin ring system. While the exact sequence of events can sometimes vary depending on the specific reactants and conditions, the generally accepted mechanism involves three key stages:

-

Transesterification: The reaction is initiated by the acid-catalyzed transesterification between the phenol (resorcinol in this context) and the β-ketoester. The acidic catalyst protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the phenol.

-

Intramolecular Cyclization (Hydroxyalkylation): Following the formation of the new ester intermediate, an intramolecular cyclization occurs. The activated aromatic ring of the phenol, which is electron-rich due to the hydroxyl group, attacks the carbonyl carbon of the keto group. This electrophilic aromatic substitution reaction forms a new carbon-carbon bond and creates a six-membered ring.

-

Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin ring system. This dehydration is also acid-catalyzed.

A visual representation of this general mechanism is provided below.

Caption: General mechanism of the Pechmann condensation.

Synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate

The direct synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate via a Pechmann condensation would involve the reaction of resorcinol with a suitable diethyl ester, such as diethyl ethoxymethylenemalonate or diethyl 2-oxosuccinate, under acidic conditions. While specific experimental protocols for this exact transformation are not extensively detailed in the reviewed literature, the synthesis of a very closely related compound, (7-hydroxycoumarin-4-yl)acetic acid, has been achieved through a Pechmann condensation of resorcinol and diethyl acetonedicarboxylate.[2] This indicates the feasibility of using dicarboxylic acid esters in this reaction to introduce a carboxylate group at the 4-position of the coumarin ring.

For the purpose of providing a detailed and reliable experimental protocol, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate is presented below. This is a well-documented and highly representative example of the Pechmann condensation for preparing 7-hydroxycoumarins.[3][4][5][6][7][8][9][10][11]

This protocol is adapted from established procedures for the synthesis of 7-hydroxy-4-methylcoumarin.[4][6][9]

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ice

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask or beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Buchner funnel and filter paper

-

Beakers

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a beaker or flask, place resorcinol (e.g., 5.5 g, 0.05 mol) and ethyl acetoacetate (e.g., 6.5 g, 0.05 mol).

-

Acid Addition: Cool the reaction vessel in an ice bath. Slowly add concentrated sulfuric acid (e.g., 25 mL) or polyphosphoric acid with constant stirring, ensuring the temperature is maintained below 10 °C.[6]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 18-24 hours for H₂SO₄) or heat at a specific temperature (e.g., 75-80 °C for 20-30 minutes for PPA).[4][11]

-

Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring. A precipitate of the crude product will form.[3][6]

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any residual acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

The workflow for this synthesis is illustrated in the following diagram.

Caption: Experimental workflow for 7-hydroxycoumarin synthesis.

Quantitative Data

The following tables summarize quantitative data from various studies on the synthesis of 7-hydroxy-4-methylcoumarin, which serves as a valuable reference for optimizing the synthesis of related coumarins.

Table 1: Reaction Conditions for the Synthesis of 7-Hydroxy-4-methylcoumarin

| Phenol | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Resorcinol | Ethyl acetoacetate | conc. H₂SO₄ | - | 5 to RT | 18 h | 88 | [4][6] |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Toluene | 110 | 1 h | >90 | [1] |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Solvent-free (Microwave) | 100 | 20 min | 97 | [8] |

| Resorcinol | Ethyl acetoacetate | Oxalic Acid | Ethanol | Reflux | - | - | [7] |

| Resorcinol | Methyl acetoacetate | ZrP, TiP, SnP, ZrW, TiW | Solvent-free | 130 | 6 h | - | [1] |

Table 2: Physical and Spectroscopic Data for 7-Hydroxy-4-methylcoumarin

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₃ | [9] |

| Molecular Weight | 176.17 g/mol | [9] |

| Melting Point | 185-188 °C | [10] |

| Appearance | White to pale yellow solid | [3] |

Signaling Pathways and Logical Relationships

The synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship in the synthesis is a linear progression from starting materials to the final product through a series of chemical reactions as depicted in the mechanism and workflow diagrams.

The specific reaction for the synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate is visualized below, highlighting the necessary starting materials.

Caption: Reaction scheme for the target synthesis.

Conclusion

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. jetir.org [jetir.org]

- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 8. scispace.com [scispace.com]

- 9. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 10. scite.ai [scite.ai]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Ethyl 7-hydroxycoumarin-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Ethyl 7-hydroxycoumarin-4-carboxylate, a fluorescent molecule of significant interest in various scientific and biomedical fields. This document collates available data on its absorption, emission, quantum yield, and fluorescence lifetime, alongside detailed experimental protocols for their determination.

Core Photophysical Properties

Ethyl 7-hydroxycoumarin-4-carboxylate belongs to the 7-hydroxycoumarin family, which is renowned for its members' environmentally sensitive fluorescence.[1][2] The photophysical characteristics of these molecules are governed by the electronic structure of the coumarin core, which can be modulated by substituents and the surrounding microenvironment, such as solvent polarity and pH.[3][4][5] The ester group at the 4-position and the hydroxyl group at the 7-position are key determinants of the spectral properties of the title compound.

Data Summary

The following tables summarize the key photophysical parameters for Ethyl 7-hydroxycoumarin-4-carboxylate and related 7-hydroxycoumarin derivatives to provide a comparative context.

| Property | Value | Solvent/Conditions | Reference(s) |

| Chemical Identity | |||

| IUPAC Name | ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate | N/A | [6] |

| CAS Number | 1084-45-3 | N/A | [6] |

| Spectral Properties | |||

| Absorption Maxima (λabs) | ~340-355 nm | PBS (pH 7.4) | [2][7] |

| Emission Maxima (λem) | ~455-460 nm | PBS (pH 7.4) | [2][7] |

| Stokes Shift | ~100-120 nm | PBS (pH 7.4) | [2][7] |

| Fluorescence Performance | |||

| Fluorescence Quantum Yield (ΦF) | 0.25 - 0.32 | PBS (pH 7.4) | [2][7] |

| Fluorescence Lifetime (τf) | 4.2 ns | PBS (pH 7.4) | [2][7] |

Note: Data for closely related 7-hydroxycoumarin derivatives are used to provide a representative overview in the absence of a comprehensive dataset for Ethyl 7-hydroxycoumarin-4-carboxylate in a single source.

Environmental Effects on Photophysical Properties

The fluorescence of 7-hydroxycoumarin derivatives is highly sensitive to the local environment.

Solvatochromism: The polarity of the solvent can significantly influence the absorption and emission spectra of coumarin dyes.[5] An increase in solvent polarity often leads to a bathochromic (red) shift in the emission wavelength due to the stabilization of the excited state.[8][9] This intramolecular charge transfer (ICT) character is a hallmark of many "push-pull" coumarin structures.[4]

pH Sensitivity: The protonation state of the 7-hydroxyl group is a critical factor affecting the fluorescence of these compounds.[3][10] In acidic to neutral solutions, the phenol form is predominant. As the pH increases, deprotonation to the phenolate form occurs, which typically results in a significant change in the absorption and a shift to longer emission wavelengths.[3] This property makes 7-hydroxycoumarins valuable as fluorescent pH indicators.[3]

Experimental Protocols

Accurate determination of photophysical properties requires standardized and rigorous experimental methodologies. The following sections detail the protocols for key measurements.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Ethyl 7-hydroxycoumarin-4-carboxylate in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, or acetonitrile). The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

Absorption Measurement:

-

Use a UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

-

-

Emission Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λabs).

-

Record the emission spectrum over a range of longer wavelengths (e.g., 400-600 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

Determination of Fluorescence Quantum Yield (ΦF)

Objective: To quantify the efficiency of the fluorescence process. The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[11]

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Absorbance Matching: Prepare solutions of the sample and the standard with matched absorbances at the excitation wavelength (typically absorbance < 0.1 to minimize reabsorption effects).

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Measurement of Fluorescence Lifetime (τf)

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[11]

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector.

-

Data Acquisition:

-

Excite the sample with the pulsed light source at the appropriate wavelength.

-

Measure the time delay between the excitation pulse and the detection of the emitted photons.

-

Construct a histogram of photon arrival times to generate a fluorescence decay curve.

-

-

Data Analysis:

-

The decay curve is typically fitted to a single or multi-exponential function to extract the fluorescence lifetime(s). For a single exponential decay, the intensity I(t) is described by: I(t) = I₀ * exp(-t / τf) Where:

-

I₀ is the intensity at time t=0.

-

τf is the fluorescence lifetime.

-

-

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent compound like Ethyl 7-hydroxycoumarin-4-carboxylate.

Caption: Workflow for photophysical characterization.

Logical Relationship of Photophysical Parameters

This diagram illustrates the relationship between the fundamental photophysical processes.

References

- 1. benchchem.com [benchchem.com]

- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ethyl 7-hydroxycoumarin-4-carboxylate | 1084-45-3 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 7-hydroxycoumarin-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of Ethyl 7-hydroxycoumarin-4-carboxylate. Due to the limited direct experimental data for this specific compound, this guide incorporates information from closely related coumarin derivatives to provide scientifically grounded estimations and procedural frameworks.

Physicochemical Properties

Ethyl 7-hydroxycoumarin-4-carboxylate is a coumarin derivative with the following fundamental properties:

| Property | Value | Reference |

| IUPAC Name | ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate | |

| CAS Number | 1084-45-3 | |

| Molecular Formula | C₁₂H₁₀O₅ | [1] |

| Molecular Weight | 234.21 g/mol | [1][2] |

| Melting Point | 149-151 °C | [1][2] |

| Boiling Point | 448.3 °C at 760 mmHg | [1] |

| Physical Form | Solid |

Solubility Profile

Table 2.1: Estimated Solubility of Ethyl 7-hydroxycoumarin-4-carboxylate

| Solvent | Qualitative Solubility | Estimated Quantitative Solubility Range (mg/mL) |

| Water | Sparingly soluble to insoluble | < 1 |

| Ethanol | Soluble | 10 - 50 |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 50 |

| Acetone | Soluble | 10 - 50 |

| Chloroform | Soluble | 10 - 50 |

Note: The quantitative solubility values are estimations based on the known solubility of related coumarin compounds and the general principle that the ethyl ester group may slightly decrease aqueous solubility while enhancing solubility in organic solvents compared to the parent carboxylic acid.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a compound like Ethyl 7-hydroxycoumarin-4-carboxylate.

Objective: To determine the equilibrium solubility of Ethyl 7-hydroxycoumarin-4-carboxylate in various solvents at a specified temperature.

Materials:

-

Ethyl 7-hydroxycoumarin-4-carboxylate

-

Selected solvents (e.g., Water, Ethanol, DMSO, Acetone)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 7-hydroxycoumarin-4-carboxylate to a series of vials, each containing a known volume of a specific solvent.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be placed in the upper portion of the solution.

-

Centrifuge the withdrawn sample to remove any remaining suspended solids.

-

-

Quantification:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of Ethyl 7-hydroxycoumarin-4-carboxylate.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Stability Profile

The stability of Ethyl 7-hydroxycoumarin-4-carboxylate is a critical parameter for its handling, storage, and application in various research and development settings. While specific stability data is not extensively published, the general stability of coumarins provides a basis for understanding its potential degradation pathways. The ester and lactone functionalities are potential sites for hydrolysis, particularly under non-neutral pH conditions and elevated temperatures. The phenolic hydroxyl group may be susceptible to oxidation.

Table 3.1: Predicted Stability of Ethyl 7-hydroxycoumarin-4-carboxylate under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH | ||

| Acidic (pH 1-3) | Potentially unstable over time | Hydrolysis of the ethyl ester and/or lactone ring. |

| Neutral (pH 6-8) | Generally stable | Minimal degradation expected under ambient conditions. |

| Basic (pH 9-12) | Unstable | Rapid hydrolysis of the ethyl ester and lactone ring. |

| Temperature | ||

| Refrigerated (2-8 °C) | Stable | Recommended for long-term storage of solid and solutions. |

| Room Temperature (20-25 °C) | Moderately stable in solid form | Degradation may occur over extended periods, especially in solution. |

| Elevated Temperature (>40 °C) | Prone to degradation | Increased rate of hydrolysis and potential thermal decomposition. |

| Light | ||

| Protected from Light | Stable | Recommended for storage. |

| Exposed to UV/Visible Light | Potentially unstable | Photodegradation may occur, leading to the formation of colored byproducts. |

Experimental Protocol for Stability Testing

This protocol provides a framework for assessing the stability of Ethyl 7-hydroxycoumarin-4-carboxylate under various stress conditions.

Objective: To evaluate the stability of Ethyl 7-hydroxycoumarin-4-carboxylate under different pH, temperature, and light conditions.

Materials:

-

Ethyl 7-hydroxycoumarin-4-carboxylate

-

Buffers of different pH values (e.g., pH 2, 7, 10)

-

Organic solvents (e.g., ethanol, DMSO)

-

Temperature-controlled chambers/ovens

-

Photostability chamber with controlled light exposure (UV and visible)

-

HPLC system with a stability-indicating method

-

Volumetric flasks, pipettes, and amber vials

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of Ethyl 7-hydroxycoumarin-4-carboxylate in a suitable solvent (e.g., ethanol).

-

For pH stability, dilute the stock solution in buffers of different pH values to a final known concentration.

-

For thermal and photostability, use the stock solution or solid compound.

-

-

Stress Conditions:

-

pH Stability: Store aliquots of the solutions at different pH values at a constant temperature (e.g., 25 °C and 40 °C) in the dark.

-

Thermal Stability: Store solid samples and solutions at various temperatures (e.g., 40 °C, 60 °C, 80 °C) in the dark.

-

Photostability: Expose solid samples and solutions to a controlled light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber. A dark control should be stored under the same conditions but protected from light.

-

-

Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for forced degradation; longer intervals for long-term stability).

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

-

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Identify and, if possible, characterize the major degradation products.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants.

-

Visualizations

Biodegradation Pathway of 7-Hydroxycoumarin

The following diagram illustrates the initial steps of the biodegradation of 7-hydroxycoumarin by the bacterium Pseudomonas mandelii. While this pathway is for the parent 7-hydroxycoumarin, it provides a relevant example of the metabolic fate of the coumarin ring system in a biological context. It is plausible that Ethyl 7-hydroxycoumarin-4-carboxylate would first undergo hydrolysis to 7-hydroxycoumarin-4-carboxylic acid before entering a similar degradation pathway.

References

The Spectroscopic World of 7-Hydroxycoumarin Derivatives: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycoumarin and its derivatives form a cornerstone of fluorescent molecules, with wide-ranging applications in biomedical research, diagnostics, and drug discovery.[1] Their utility is rooted in a unique set of photophysical properties, including high fluorescence quantum yields, sensitivity to their environment, and a tunable emission spectrum.[1] This technical guide delves into the core principles governing the absorption and emission spectra of these versatile fluorophores. It provides a comprehensive summary of quantitative photophysical data, detailed experimental protocols for their characterization, and visual diagrams of the key processes to equip researchers with the foundational knowledge for effectively utilizing and engineering these powerful molecular tools.

Core Principles of Fluorescence in 7-Hydroxycoumarin Derivatives

The fluorescence of 7-hydroxycoumarin derivatives is a fascinating interplay of molecular structure and excited-state dynamics. Upon absorbing a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[1] In this high-energy state, the electronic distribution within the molecule is significantly altered, leading to a substantial increase in the acidity of the 7-hydroxyl group.[1] This photo-induced acidity drives a phenomenon known as Excited-State Proton Transfer (ESPT), which is central to the characteristic fluorescence of this class of compounds.[1]

The surrounding environment, particularly solvent polarity and pH, dictates the dominant excited-state species, each with a distinct fluorescence emission profile:[1]

-

Neutral Enol Form (N*): In non-polar, aprotic solvents, the excited molecule typically remains in its neutral form, emitting fluorescence in the near-UV to blue region of the spectrum.[1]

-

Anionic Form (A*): In aqueous solutions at or above neutral pH, the excited 7-hydroxycoumarin can deprotonate to form an anionic species. This form exhibits a significant red-shift in its fluorescence emission, typically in the blue-green to green region.[1]

-

Tautomeric Keto Form (T*): In the presence of proton-accepting solvents, an excited-state intramolecular proton transfer (ESIPT) can occur, where the hydroxyl proton is transferred to the carbonyl oxygen of the coumarin ring. This keto tautomer also displays a large Stokes shift, with emission often observed in the green to yellow region.[1]

The sensitive interplay between these excited-state species makes 7-hydroxycoumarin derivatives excellent fluorescent probes for sensing changes in their microenvironment.[1]

Quantitative Photophysical Data

The photophysical properties of 7-hydroxycoumarin derivatives are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for a selection of derivatives to facilitate comparison and selection for specific applications.

Table 1: Photophysical Properties of Selected 7-Hydroxycoumarin Derivatives

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Ref. |

| 7-Hydroxycoumarin | - | - | - | 0.70 | [2] |

| 7-Hydroxy-4-methylcoumarin | - | - | - | - | [3] |

| 4-(Chloromethyl)-7-hydroxycoumarin | - | - | - | - | [4] |

| 7-Hydroxycoumarin-3-carboxylic acid | - | 352 | 407 | - | [5] |

| A 7-hydroxycoumarin derivative | PBS (pH 7.4) | 355 | 455 | 0.32 | [6] |

| Inhibitor 6d | PBS (pH 7.4) | 340 | 460 | 0.25 | [7] |

| ortho-chloro-7-hydroxycoumarin | - | - | - | 0.61 | [2] |

| ortho-bromo-7-hydroxycoumarin | - | - | - | 0.30 | [2] |

| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | PBS (pH 7.4) | 405 | - | 0.84 | [8] |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin Conjugates | Neutral pH | 365 | 460 | Strongly fluorescent | [8] |

Note: "-" indicates that the data was not specified in the cited sources.

Experimental Protocols

Synthesis of 7-Hydroxycoumarin Derivatives

A common and versatile method for the synthesis of 7-hydroxycoumarin derivatives is the Pechmann condensation.[4] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[4]

Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin [1]

-

Reaction Setup: In a fume hood, slowly add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, ensuring the temperature is maintained below 10°C using an ice bath.[1]

-

Addition of Reactant: While stirring, slowly add 12 mL of ethyl acetoacetate to the mixture, keeping the temperature below 10°C.[1]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.[1]

-

Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring to form a precipitate.[1]

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin as white crystals.[1]

Measurement of Absorption and Emission Spectra

The following protocol outlines the general procedure for acquiring the absorption and fluorescence spectra of 7-hydroxycoumarin derivatives.[1]

Materials:

-

7-Hydroxycoumarin derivative

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water)[1]

-

Quartz cuvettes (1 cm path length)[1]

-

UV-Vis spectrophotometer[1]

-

Fluorometer[1]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the coumarin derivative (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.[1]

-

Working Solution Preparation:

-

For UV-Vis absorption, dilute the stock solution to a final concentration of approximately 10 µM in the desired solvent. The absorbance at the maximum should ideally be between 0.1 and 1.0.[1]

-

For fluorescence measurements, prepare a series of dilutions from the stock solution with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[9]

-

-

UV-Vis Absorption Measurement:

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength of the fluorometer to the λ_abs determined from the absorption spectrum.[1]

-

Record the emission spectrum of the sample solution, scanning from a wavelength slightly longer than the excitation wavelength to the near-IR region (e.g., λ_ex + 10 nm to 700 nm).[1]

-

Determine the wavelength of maximum emission (λ_em).[1]

-

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert Law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette.[10][11]

Protocol:

-

Prepare a series of standard solutions of the 7-hydroxycoumarin derivative with known concentrations.[10]

-

Measure the absorbance of each standard solution at the λ_abs using a spectrophotometer.[10]

-

Plot a calibration curve of absorbance versus concentration.[10]

-

Determine the slope of the linear portion of the calibration curve. The slope is equal to the molar extinction coefficient (assuming a path length of 1 cm).[12]

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.[9][13]

Protocol:

-

Select a suitable fluorescence standard that absorbs and emits in a similar spectral region to the 7-hydroxycoumarin derivative.[14]

-

Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.[9]

-

Measure the absorbance of each solution at the excitation wavelength.[9]

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.[9]

-

Integrate the area under the fluorescence emission curve for each solution and subtract the integrated intensity of the corresponding blank.[9]

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.[9]

-

Calculate the quantum yield using the following equation:[13] Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.[13]

Applications in Drug Development and Research

The unique photophysical properties of 7-hydroxycoumarin derivatives make them invaluable tools in various scientific disciplines.

-

Fluorescent Probes: Their sensitivity to the local environment allows them to be used as probes for polarity, viscosity, and pH.[1]

-

"Caged" Compounds: Derivatives of 4-(chloromethyl)-7-hydroxycoumarin are extensively used as "caged" compounds. A biologically active molecule is linked to the coumarin, rendering it inactive. Upon irradiation with light, the coumarin absorbs the energy and cleaves the bond, releasing the active molecule in a spatially and temporally controlled manner.[4]

-

Bioimaging: The photoactivatable nature of these derivatives makes them suitable for advanced imaging techniques like Photoactivated Localization Microscopy (PALM).[4]

-

Drug Discovery: 7-hydroxycoumarin derivatives have been developed as fluorescent indicators for studying protein-ligand binding, aiding in the discovery of new drug candidates.[6][7]

Conclusion

7-Hydroxycoumarin derivatives represent a versatile and powerful class of fluorophores. A thorough understanding of their absorption and emission properties, and the factors that influence them, is crucial for their effective application. This guide provides a foundational understanding, along with practical experimental protocols, to aid researchers in harnessing the full potential of these remarkable molecules in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]

- 12. Molar Extinction Coefficient Calculation [alphalyse.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. iss.com [iss.com]

An In-depth Technical Guide to Ethyl 7-hydroxycoumarin-4-carboxylate: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-hydroxycoumarin-4-carboxylate is a member of the coumarin family, a class of benzopyrone compounds of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, a detailed experimental protocol for its synthesis via the Pechmann condensation, its characteristic spectral data, and a review of the pro-apoptotic signaling pathways common to 7-hydroxycoumarin derivatives, which are relevant to its potential applications in oncology and other therapeutic areas.

Chemical Structure and Properties

Ethyl 7-hydroxycoumarin-4-carboxylate, also known as ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate, is characterized by a fused benzene and α-pyrone ring system. The hydroxyl group at the 7-position and the ethyl carboxylate group at the 4-position are key functional groups that influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of Ethyl 7-hydroxycoumarin-4-carboxylate

| Property | Value |

| CAS Number | 1084-45-3 |

| Molecular Formula | C₁₂H₁₀O₅ |

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate |

| Melting Point | 149-151 °C |

| Boiling Point | 448.3 °C at 760 mmHg |

| Appearance | White to light yellow crystalline solid |

Synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate

The synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate is typically achieved through the Pechmann condensation , a classic and widely used method for preparing coumarins.[1] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[1] In the case of Ethyl 7-hydroxycoumarin-4-carboxylate, resorcinol (a phenol) is reacted with diethyl 2-formyl-3-oxobutanoate (a β-ketoester).

Experimental Protocol: Pechmann Condensation

This protocol is a representative procedure for the synthesis of 7-hydroxycoumarin derivatives and can be adapted for the synthesis of Ethyl 7-hydroxycoumarin-4-carboxylate.[2]

Materials:

-

Resorcinol

-

Diethyl 2-formyl-3-oxobutanoate

-

Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts (e.g., Amberlyst-15)

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve resorcinol in a minimal amount of a suitable solvent, or if conducting a solvent-free reaction, proceed with the neat reactants.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add diethyl 2-formyl-3-oxobutanoate to the cooled resorcinol with continuous stirring.

-

To this mixture, add a catalytic amount of concentrated sulfuric acid dropwise, ensuring the temperature remains below 10 °C.

-

After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

A precipitate of the crude Ethyl 7-hydroxycoumarin-4-carboxylate will form.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Ethyl 7-hydroxycoumarin-4-carboxylate.

-

Dry the purified crystals in a vacuum oven.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for Ethyl 7-hydroxycoumarin-4-carboxylate

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons (δ 6.5-8.0 ppm) showing characteristic splitting patterns for the coumarin ring system.- A singlet for the proton at the 3-position.- Signals for the ethyl group (a quartet and a triplet).- A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - Carbonyl carbon of the lactone (δ ~160 ppm).- Carbonyl carbon of the ester (δ ~165 ppm).- Aromatic and olefinic carbons in the range of δ 100-160 ppm.- Signals for the ethyl group carbons. |

| IR (cm⁻¹) | - O-H stretching (broad, ~3300-3500 cm⁻¹).- C=O stretching of the lactone (~1700-1740 cm⁻¹).- C=O stretching of the ester (~1720-1750 cm⁻¹).- C=C aromatic stretching (~1500-1600 cm⁻¹).- C-O stretching (~1100-1300 cm⁻¹). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z 234.- Fragmentation pattern corresponding to the loss of the ethoxy group (-OC₂H₅) and carbon monoxide (-CO). |

Biological Activity and Signaling Pathways

Coumarin and its derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[7] Of particular interest to drug development professionals is the pro-apoptotic activity of many coumarin compounds in cancer cells.

While specific studies on the biological activity of Ethyl 7-hydroxycoumarin-4-carboxylate are limited, the general mechanisms of action for 7-hydroxycoumarin derivatives provide a strong indication of its potential therapeutic effects. These compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the intrinsic (mitochondrial) pathway.[8][9]

Generalized Apoptosis Signaling Pathway for Coumarin Derivatives

The induction of apoptosis by coumarin derivatives often involves the following key events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Coumarins can trigger the permeabilization of the outer mitochondrial membrane.

-

Modulation of Bcl-2 Family Proteins: This process is regulated by the Bcl-2 family of proteins. Coumarins tend to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, shifting the balance towards apoptosis.[8]

-

Cytochrome c Release: The increased mitochondrial permeability leads to the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage.

Furthermore, studies on related coumarin compounds suggest the involvement of major signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways in mediating their apoptotic effects.[8][10]

Conclusion

Ethyl 7-hydroxycoumarin-4-carboxylate is a synthetically accessible coumarin derivative with potential applications in drug discovery, particularly in the development of novel anticancer agents. Its synthesis via the Pechmann condensation is a robust and well-established method. While specific biological data for this compound is emerging, the known pro-apoptotic activities of related 7-hydroxycoumarin derivatives, acting through the intrinsic mitochondrial pathway and modulated by key cellular signaling cascades, provide a strong rationale for its further investigation as a therapeutic agent. This technical guide serves as a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this promising compound.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. jetir.org [jetir.org]

- 3. aseestant.ceon.rs [aseestant.ceon.rs]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Protective effects of 7-hydroxyflavone on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 7-Hydroxycoumarin-4-Carboxylic Acid Derivatives in Therapeutic Research

For Immediate Release

[City, State] – The scientific community is witnessing a surge of interest in the derivatives of 7-hydroxycoumarin-4-carboxylic acid, a versatile scaffold with significant potential in drug discovery and development. These compounds are emerging as promising candidates for a range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides an in-depth overview of their synthesis, biological activities, and the experimental protocols utilized in their evaluation, tailored for researchers, scientists, and professionals in the field of drug development.

The core structure of 7-hydroxycoumarin, a naturally occurring phenolic substance, offers a unique platform for chemical modification. The addition of a carboxylic acid group at the 4-position further enhances its versatility, allowing for the synthesis of a diverse library of ester and amide derivatives. These modifications have been shown to significantly influence the biological profile of the parent molecule, leading to compounds with enhanced potency and selectivity.

Synthesis of 7-Hydroxycoumarin-4-Carboxylic Acid Derivatives

The synthesis of 7-hydroxycoumarin-4-carboxylic acid and its derivatives typically involves multi-step reaction sequences. A common starting point is the Pechmann condensation, a classic method for coumarin synthesis. Modifications at the 4-position often involve the use of β-ketoesters that can be further functionalized.

A key derivatization strategy involves the conversion of the carboxylic acid moiety into esters and amides. For instance, the synthesis of coumarin amide dimers has been achieved through a PyBOP-mediated coupling reaction under mild conditions. This approach allows for the linkage of two coumarin units or the introduction of various amine-containing fragments, leading to a wide array of structurally diverse molecules.

Biological Activities and Therapeutic Potential

Derivatives of 7-hydroxycoumarin-4-carboxylic acid have demonstrated a broad spectrum of biological activities. Their potential applications span across several therapeutic areas:

-

Antimicrobial Activity: Several amide derivatives have shown notable efficacy against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some of these compounds are in the low microgram per milliliter range, highlighting their potential as novel antibacterial agents.[1]

-

Anticancer Activity: Esters of 7-hydroxycoumarins with gallic acid have been synthesized and evaluated for their antiproliferative effects against human leukemia and prostate cancer cell lines.[2] These compounds have demonstrated activity comparable to or higher than gallic acid itself, suggesting that the coumarin moiety enhances the cytotoxic potential.[2]

-

Enzyme Inhibition: The coumarin scaffold is known to interact with various enzymes. Notably, 7-hydroxycoumarin derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a cytokine implicated in inflammation and cancer.[3] This inhibition can disrupt the MIF-CD74 signaling pathway, a critical pathway in cell proliferation and survival.[3]

-

Antifungal and Antioxidant Activities: While specific data for 7-hydroxycoumarin-4-carboxylic acid derivatives is emerging, the broader class of 7-hydroxycoumarins has shown promising antifungal and antioxidant properties.[4][5][6] Further exploration of the 4-carboxylic acid derivatives in these areas is warranted.

Quantitative Data Summary

The following tables summarize the quantitative data available for select derivatives of hydroxycoumarins, providing a comparative overview of their biological activities.

Table 1: Antibacterial Activity of 3-Carboxycoumarin Amide Dimers [1]

| Compound | Test Organism | MIC (µg/mL) |

| Dimer 1 | Bacillus subtilis | 128 |

| Dimer 1 | Staphylococcus aureus | 256 |

| Dimer 2 | Bacillus subtilis | 256 |

| Dimer 2 | Staphylococcus aureus | >256 |

| Penicillin G | Bacillus subtilis | <8 |

| Penicillin G | Staphylococcus aureus | <8 |

Table 2: Anticancer Activity of 7,8-dihydroxy-4-arylcoumarins [7]

| Compound | Cell Line | IC50 (µM) |

| 6a | MDA-MB-468 (Breast Cancer) | 0.64 |

| 6a | A431 (Epidermoid Carcinoma) | 2.56 |

| 6b | MDA-MB-468 (Breast Cancer) | 0.69 |

| 6b | A431 (Epidermoid Carcinoma) | 1.78 |

| 6c | MDA-MB-468 (Breast Cancer) | 1.33 |

| 6c | A431 (Epidermoid Carcinoma) | 2.29 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are key experimental protocols for the synthesis and evaluation of 7-hydroxycoumarin-4-carboxylic acid derivatives.

Protocol 1: Synthesis of Coumarin Amide Dimers[1]

-

Dissolution: Dissolve the starting 3-carboxycoumarin (1 equivalent) in dry dimethylformamide (DMF).

-

Amine Addition: Add the desired alkyldiamine (0.5 equivalents) to the solution.

-

Coupling Agent Addition: Cool the mixture and add a solution of PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) in DMF and diisopropylethylamine (DIEA).

-

Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.

-

Purification: Purify the resulting residue by column chromatography on silica gel using a chloroform/acetone solvent system.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., HL-60, DU145) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized coumarin derivatives and incubate for an additional 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: MIF/CD74 signaling pathway and its inhibition by 7-hydroxycoumarin derivatives.

Caption: Experimental workflow for the synthesis of coumarin amide dimers.

Conclusion and Future Directions

The derivatives of 7-hydroxycoumarin-4-carboxylic acid represent a promising and versatile class of compounds with significant potential for the development of new therapeutic agents. The ease of their synthesis and the tunability of their biological activities through chemical modification make them an attractive scaffold for medicinal chemists. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo evaluations, is essential to fully elucidate their therapeutic potential and pave the way for their clinical application. The continued exploration of this chemical space is expected to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.

References

- 1. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the Antifungal Activity and Stability of 7−hydroxycoumarin [xnldxb.ns.swfu.edu.cn]

- 6. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Fluorescence Mechanism of 7-Hydroxycoumarin Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxycoumarin and its derivatives are a prominent class of fluorescent molecules, essential for a multitude of applications in biomedical research, diagnostics, and drug discovery.[1] Their widespread use is attributed to their unique photophysical properties, including high fluorescence quantum yields, pronounced sensitivity to their environment, and a versatile, tunable emission spectrum.[1] The core of their functionality lies in a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT), or more broadly, Excited-State Proton Transfer (ESPT).[1] This guide offers a comprehensive exploration of the mechanisms governing the fluorescence of these compounds, presenting detailed experimental protocols, quantitative data, and process visualizations to provide researchers with the foundational knowledge to effectively utilize and engineer these powerful fluorophores.

Core Fluorescence Mechanism: The Role of Excited-State Proton Transfer (ESPT)

The fluorescence characteristics of 7-hydroxycoumarin compounds are intrinsically linked to molecular transformations that happen in the electronically excited state.[1] The process begins when the molecule absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁). In this high-energy state, a significant redistribution of electron density occurs, drastically increasing the acidity of the 7-hydroxyl group.[1] The ground state pKa of the 7-hydroxy group is typically around 7.1-7.8, while in the excited state, it drops to approximately 0.4.[2][3][4] This photo-induced acidity is the driving force behind ESPT.[1]

Depending on the solvent, pH, and substitution pattern, the excited molecule can exist in several forms, each with a distinct fluorescence emission profile.[1][5][6][7]

-

Neutral Enol Form (N*): In non-polar, aprotic solvents, the excited molecule often remains in its neutral form, emitting fluorescence in the near-UV to blue region of the spectrum (~380-390 nm).[1][3][8]

-

Anionic Form (A*): In aqueous solutions at neutral or alkaline pH, the excited 7-hydroxycoumarin can deprotonate, transferring a proton to a water molecule to form an anionic species.[1][3][8] This form exhibits a significant red-shift in its fluorescence, typically emitting in the blue-green to green region (~450 nm).[2][3][8]

-

Tautomeric Keto Form (T*): In the presence of proton-accepting solvents (like alcohols or water) or through specific intramolecular hydrogen bonding, an ESPT can occur where the hydroxyl proton is transferred to the carbonyl oxygen of the coumarin ring.[1][5][9] This process, often mediated by a "water wire" of solvent molecules, forms an excited keto tautomer.[4][5] This tautomer also displays a large Stokes shift, with emission often observed in the green to yellow-green region (~475-540 nm).[8][9]

The interplay between these excited-state species is highly sensitive to the local microenvironment, making 7-hydroxycoumarin derivatives excellent fluorescent probes for sensing changes in pH, polarity, and viscosity.[1][5]

Quantitative Photophysical Data

The photophysical properties of 7-hydroxycoumarin derivatives are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for selected derivatives to facilitate comparison.

Table 1: pH-Dependent Photophysical Properties of 7-Hydroxycoumarin (Umbelliferone)

| pH Range | Dominant Species | λabs (nm) | λem (nm) | Description | Reference |

|---|---|---|---|---|---|

| Acidic | Neutral (Phenol) | ~325 | ~390 | Intense blue fluorescence | [2],[10] |

| Alkaline (pH > 8) | Anionic (Phenolate) | ~365 | ~450 | Intense blue-green fluorescence |[2],[10] |

Table 2: Photophysical Properties of 7-Hydroxycoumarin Derivatives in Various Solvents

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | n-Hexane | - | 350 | - | [5] |

| 7-hydroxy-4-methylcoumarin | Ethyl Acetate | - | 380 | - | [5] |

| 7-hydroxy-4-methylcoumarin | Water | - | 455 | - | [5] |

| 3-Phenyl-7-hydroxycoumarin (7) | PBS (pH 7.4) | 355 | 455 | 0.32 | [11] |

| 3-(4-chlorophenyl)-7-hydroxycoumarin (6d) | PBS (pH 7.4) | 340 | 460 | 0.25 | [11] |

| Coumarin-1 (4-Methyl-7-Diethylamino) | Water | 375 | 456 | - | [12] |

| Coumarin-2 (7-Ethylamino-6-methyl-4–methyl) | Water | 365 | 470 | - | [12] |

Note: "-" indicates that the data was not specified in the cited sources.

Table 3: Binding Constants of 7-Hydroxycoumarin Derivatives to Human Serum Albumin (HSA)

| Compound | Binding Constant (Ka) (M⁻¹) | Stoichiometry (n) | Reference |

|---|---|---|---|

| 4-hydroxycoumarin | 5.5 x 10⁴ | Not Specified | [13] |

| 7-hydroxycoumarin derivative 1 | 4.6 (± 0.01) x 10⁴ | ~0.9 | [13] |

| 7-hydroxycoumarin derivative 2 | 1.3 (± 0.01) x 10⁴ | ~0.5 | [13] |

| 7-hydroxycoumarin derivative 3 | 7.9 (± 0.01) x 10⁴ | ~0.9 |[13] |

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes a classic Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin.[1][5][13]

-

Reaction Setup: In a fume hood, slowly add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, ensuring the temperature is maintained below 10°C using an ice bath.[1]

-

Addition of Reactant: While stirring, slowly add 10.5 mL of ethyl acetoacetate to the mixture, keeping the temperature below 10°C.[13]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.[1]

-

Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring to form a precipitate.[1]

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 7-hydroxy-4-methylcoumarin as white crystals.[1][13]

Steady-State Absorption and Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring absorption and fluorescence spectra of 7-hydroxycoumarin derivatives.[1]

-

Stock Solution Preparation: Prepare a stock solution (e.g., 1 mM) of the coumarin derivative in a suitable solvent such as DMSO or ethanol.[1]

-

Working Solution Preparation:

-

For UV-Vis absorption, dilute the stock solution to a final concentration of approximately 10 µM in the desired solvent. The absorbance at the maximum should ideally be between 0.1 and 1.0.[1]

-

For fluorescence measurements, further dilute the stock solution to a final concentration of approximately 1 µM to minimize inner filter effects.[1]

-

-

UV-Vis Absorption Measurement:

-

Fluorescence Emission Measurement:

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is crucial for investigating the dynamics of the excited state, including the kinetics of ESPT. Time-Correlated Single Photon Counting (TCSPC) is a standard technique for these measurements.[1]

-

Experimental Setup:

-

Light Source: Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser).

-

Sample Holder: Quartz cuvette.

-

Detector: Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT).

-

Electronics: TCSPC electronics, including a Time-to-Amplitude Converter (TAC) and a Multi-Channel Analyzer (MCA).[1]

-

-

Procedure:

-

Prepare a dilute solution of the 7-hydroxycoumarin derivative as described for fluorescence spectroscopy.

-

Excite the sample with the pulsed light source at the appropriate wavelength.

-

Collect the fluorescence emission at the desired wavelength, typically the emission maximum (λem).

-

The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first fluorescence photon.

-

A histogram of these time delays is constructed over many cycles, yielding the fluorescence decay profile.

-

-

Data Analysis:

-

The resulting decay curve is fitted to a single or multi-exponential function to determine the fluorescence lifetime(s) (τ) of the excited species.

-

Applications in Drug Discovery: High-Throughput Screening (HTS)

The environment-sensitive fluorescence of 7-hydroxycoumarin derivatives makes them ideal for developing assays to screen for enzyme inhibitors in a high-throughput format.[1] In a typical assay, a non-fluorescent coumarin derivative is functionalized with a substrate for a specific enzyme (e.g., kinase, protease). Enzymatic cleavage of the substrate releases the highly fluorescent 7-hydroxycoumarin, resulting in a measurable increase in fluorescence intensity.[1][14] The presence of an effective inhibitor blocks this cleavage, leading to a low fluorescence signal.[1]

Conclusion

The fluorescence of 7-hydroxycoumarin derivatives is governed by a sophisticated interplay of excited-state dynamics, dominated by the process of Excited-State Proton Transfer.[1] This inherent sensitivity to the molecular environment has established these compounds as indispensable tools for researchers across chemistry, biology, and medicine.[1] A thorough understanding of the fundamental fluorescence mechanisms, combined with robust experimental protocols, empowers scientists to design and implement innovative fluorescent probes and assays, thereby accelerating progress in areas ranging from fundamental biological research to high-throughput drug discovery.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]

- 13. benchchem.com [benchchem.com]

- 14. datapdf.com [datapdf.com]

Spectroscopic Analysis of Ethyl 7-hydroxycoumarin-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ethyl 7-hydroxycoumarin-4-carboxylate, a fluorescent heterocyclic compound of interest in various scientific and pharmaceutical domains. This document details the expected spectroscopic characteristics based on data from closely related analogs and outlines the experimental protocols necessary for its characterization.

Introduction

Ethyl 7-hydroxycoumarin-4-carboxylate belongs to the coumarin family, a class of compounds widely recognized for their significant biological activities and fluorescent properties. The structural features of this molecule, including the electron-donating hydroxyl group and the electron-withdrawing ethyl carboxylate group on the coumarin core, give rise to distinct spectroscopic signatures. Accurate spectroscopic analysis is paramount for confirming its chemical identity, assessing its purity, and understanding its photophysical behavior, which is crucial for its potential applications in areas such as fluorescent probes and drug discovery.

Spectroscopic Data

UV-Visible Absorption and Fluorescence Spectroscopy

7-Hydroxycoumarin derivatives are known for their characteristic absorption in the UV region and fluorescence emission in the blue region of the spectrum. The exact maxima are solvent-dependent.

Table 1: UV-Vis Absorption and Fluorescence Data for 7-Hydroxycoumarin Derivatives